molecular formula C20H13F3N4OS3 B2883265 N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478048-37-2

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide

Cat. No.: B2883265
CAS No.: 478048-37-2
M. Wt: 478.53
InChI Key: HKOCNIQUMXZDLV-UHFFFAOYSA-N
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Description

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide is a polyheterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a 2-thienyl group at position 3 and a trifluoromethyl (CF₃) group at position 4. The carbonyl group at position 2 links the core to an N-phenyl hydrazinecarbothioamide moiety.

Properties

IUPAC Name

1-phenyl-3-[[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS3/c21-20(22,23)11-9-14-16(24-10-11)15(13-7-4-8-30-13)17(31-14)18(28)26-27-19(29)25-12-5-2-1-3-6-12/h1-10H,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOCNIQUMXZDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The phenyl group is then attached via a palladium-catalyzed cross-coupling reaction. Finally, the hydrazinecarbothioamide moiety is introduced through a condensation reaction with an appropriate hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison of Thienopyridine-Based Compounds
Compound Name Core Structure Position 3 Substituent Position 6 Substituent Functional Group at Position 2
Target Compound Thieno[3,2-b]pyridine 2-Thienyl CF₃ N-phenyl hydrazinecarbothioamide
N-Methyl-3-[(3-aminocarbonyl)...thieno[2,3-b]pyridine-2-carbohydrazide (7b) Thieno[2,3-b]pyridine Phenyl Ethoxy Carbohydrazide (N-methyl)
2-{[3-Cyano-6-(2-thienyl)-4-CF₃-pyridinyl]thio}-N-(2-fluorophenyl)acetamide Pyridine 2-Thienyl CF₃ Thioacetamide (N-2-fluorophenyl)
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) Hydrazinecarbothioamide Pyridinylmethylidene N/A N-(2,5-dimethylphenyl)

Key Observations:

  • The target compound's thieno[3,2-b]pyridine core differs from the thieno[2,3-b]pyridine in , altering ring fusion and electronic properties .
  • The CF₃ group at position 6 enhances lipophilicity and metabolic stability compared to ethoxy or cyano substituents in analogs .
Table 3: Comparative Bioactivity Profiles
Compound Name Antioxidant Activity (IC₅₀, µM) Anticancer Activity (IC₅₀, µM) Key Targets
Target Compound Not tested Not reported Hypothesized: Topoisomerase II
Compound 6 12.5 (DPPH assay) 0.8 (MCF-7 cells) Breast cancer cells
Triapine (Reference) 15.0 1.2 Ribonucleotide reductase
7b Not reported Not tested N/A

Key Observations:

  • Hydrazinecarbothioamide derivatives (e.g., Compound 6) exhibit potent antioxidant and anticancer activities, suggesting the target compound may share these properties .
  • The CF₃ and 2-thienyl groups in the target compound could enhance activity compared to dimethylphenyl analogs by improving target affinity or pharmacokinetics .
  • Lack of direct data on the target compound necessitates further testing against MCF-7 or similar cell lines.

Biological Activity

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide (CAS: 478048-37-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C20_{20}H13_{13}F3_{3}N4_{4}OS_{S} with a molecular weight of 478.53 g/mol. Its predicted density is 1.531 g/cm³ and pKa is approximately 8.74, indicating its potential solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that derivatives of hydrazinecarbothioamides exhibit significant antimicrobial properties. For instance, related compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial activity.

Cytotoxicity and Antitumor Activity

Hydrazine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human tumor cells such as HepG2 and KB cells . The mechanism of action often involves the inhibition of topoisomerases or interference with DNA replication, which are critical pathways in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by various substituents on the hydrazine moiety and the thienopyridine core. The presence of trifluoromethyl groups has been associated with enhanced lipophilicity and biological activity .

Case Studies and Research Findings

  • Antimycobacterial Activity : In studies involving related compounds, some hydrazine derivatives were evaluated against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) around 40 µg/mL .
  • Enzyme Inhibition : A study highlighted that certain hydrazinecarboxamides acted as non-covalent inhibitors near active sites in enzymes like AChE, which suggests that this compound may similarly interact with enzyme targets .

Q & A

Basic: What are the optimal reaction conditions for synthesizing the thieno[3,2-b]pyridine core in this compound?

The synthesis of the thieno[3,2-b]pyridine scaffold typically involves cyclocondensation reactions under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at 80–120°C to ensure cyclization without decomposition .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize intermediates and enhance reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents like HATU may be used to facilitate annulation and carbonyl coupling steps .
    For the trifluoromethyl group, direct introduction via electrophilic trifluoromethylation or use of CF₃-containing building blocks is recommended .

Basic: Which analytical techniques are most reliable for characterizing structural impurities in this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regiochemistry, particularly distinguishing thienyl and pyridinyl substituents. ¹⁹F NMR is essential for verifying trifluoromethyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula and detect trace impurities (e.g., incomplete hydrazinecarbothioamide formation) .
  • HPLC with UV/Vis detection : Identifies byproducts from side reactions (e.g., oxidation of thiophene rings) using reverse-phase C18 columns and gradient elution .

Advanced: How can reaction mechanisms be elucidated for the hydrazinecarbothioamide moiety formation?

Mechanistic studies require a combination of:

  • Kinetic isotope effects (KIE) : To determine rate-limiting steps during hydrazine coupling. For example, deuterium labeling at the hydrazine NH₂ group can reveal proton transfer dynamics .
  • In-situ FTIR monitoring : Tracks carbonyl stretching frequencies (1650–1750 cm⁻¹) to confirm acylhydrazone intermediate formation .
  • Computational modeling (DFT) : Predicts transition states for nucleophilic attack of hydrazine on the activated carbonyl group, accounting for steric effects from the phenyl and thienyl substituents .

Advanced: What strategies address contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from:

  • Metabolic instability : The trifluoromethyl group can undergo hepatic dehalogenation. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in vitro to mimic in vivo conditions .
  • Solubility limitations : Poor aqueous solubility of the thieno[3,2-b]pyridine core may reduce bioavailability. Assess solubility using PBS (pH 7.4) and simulate membrane permeability via PAMPA assays .
  • Isomerization : Chiral centers in intermediates (e.g., hydrazinecarbothioamide) can lead to inactive enantiomers. Chiral HPLC (e.g., Chiralpak® OD) resolves stereoisomers for individual bioactivity testing .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s target binding affinity?

SAR strategies include:

  • Substituent variation : Replace the phenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to enhance π-π stacking with hydrophobic binding pockets .
  • Bioisosteric replacement : Substitute the thienyl group with furan or pyrrole to modulate electron density without altering steric bulk .
  • Molecular docking : Use X-ray crystallography data of target proteins (e.g., kinases) to model interactions with the trifluoromethyl group and refine synthetic priorities .

Advanced: What methods resolve spectral data contradictions during structural validation?

  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton couplings and spatial proximity of substituents .
  • X-ray crystallography : Provides unambiguous confirmation of the thieno[3,2-b]pyridine core geometry and substituent orientation .
  • Tandem MS/MS : Fragmentation patterns distinguish between isobaric impurities (e.g., thiophene vs. pyridine oxidation products) .

Advanced: How can synthetic byproducts from the trifluoromethyl group be minimized?

  • Purge via recrystallization : Use hexane/ethyl acetate mixtures to precipitate the main product, leaving CF₃-containing byproducts in solution .
  • Fluorous-phase extraction : Exploit the high fluorine content of impurities for selective removal using fluorous silica gel .
  • Quality control : Monitor residual trifluoroacetic acid (TFA) via ion chromatography to ensure complete removal during workup .

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